molecular formula C9H5F3N2O2 B11723955 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B11723955
M. Wt: 230.14 g/mol
InChI Key: KYLRBLYZVPWAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H5F3N2O2 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile typically involves the nitration of 2-(trifluoromethyl)phenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetonitrile group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-[3-Amino-5-(trifluoromethyl)phenyl]acetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetic acid.

Scientific Research Applications

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenylacetonitrile: Similar structure but with two trifluoromethyl groups.

    2-(Trifluoromethyl)phenylacetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(Trifluoromethyl)phenylacetonitrile: The trifluoromethyl group is positioned differently, affecting its reactivity and properties.

Uniqueness

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

2-[3-nitro-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-3-6(1-2-13)4-8(5-7)14(15)16/h3-5H,1H2

InChI Key

KYLRBLYZVPWAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.